![molecular formula C11H18 B13482101 (1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B13482101.png)
(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[221]heptane is a bicyclic organic compound with the molecular formula C11H18 It is a derivative of bicyclo[221]heptane, featuring a unique structure with a methylene group and three methyl groups attached to the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as camphene or related bicyclic compounds.
Reaction Conditions: The key step involves the introduction of the methylene group at the 2-position of the bicyclic framework. This can be achieved through various methods, including
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
Camphene: A bicyclic monoterpene with a similar structure but lacking the methylene group.
Bicyclo[2.2.1]heptane: The parent compound without the additional methyl and methylene groups.
Bornyl acetate: A related compound with an acetate group instead of the methylene group.
Uniqueness
(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[221]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H18 |
|---|---|
Molecular Weight |
150.26 g/mol |
IUPAC Name |
(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H18/c1-8-10(2,3)9-5-6-11(8,4)7-9/h9H,1,5-7H2,2-4H3/t9-,11+/m1/s1 |
InChI Key |
IWWRARFUNWPJJJ-KOLCDFICSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1)C(C2=C)(C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)
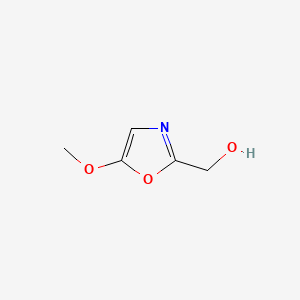
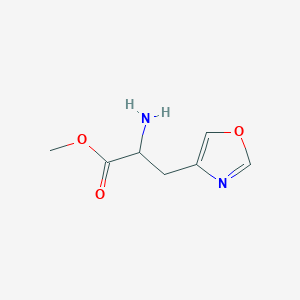
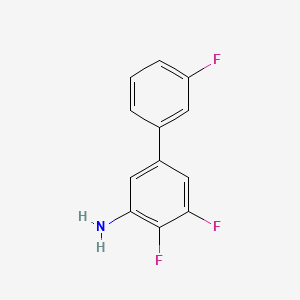
![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)
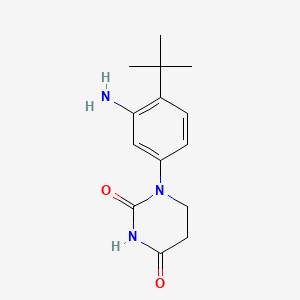
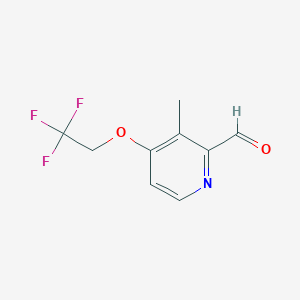
![7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13482072.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13482073.png)
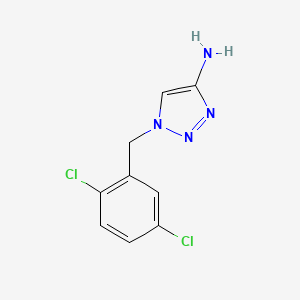
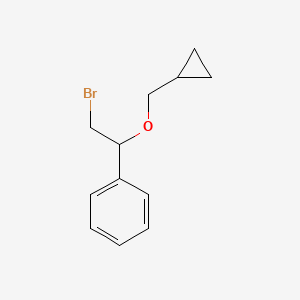

![5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride](/img/structure/B13482093.png)
